molecular formula C23H27NO5 B557748 Fmoc-d-allo-thr(tbu)-oh CAS No. 170643-02-4

Fmoc-d-allo-thr(tbu)-oh

Cat. No.: B557748
CAS No.: 170643-02-4
M. Wt: 397,48 g/mole
InChI Key: LZOLWEQBVPVDPR-JLTOFOAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-d-allo-thr(tbu)-oh is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butyl ester. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-d-allo-thr(tbu)-oh typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to streamline the process and ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can target the ester group, converting it back to the carboxylic acid.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, especially when the Fmoc group is removed.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.

    Substitution: Conditions often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) to facilitate the removal of the Fmoc group.

Major Products

    Oxidation: Oxidized derivatives of the fluorenylmethoxycarbonyl group.

    Reduction: The corresponding carboxylic acid.

    Substitution: Various substituted amino acids depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-d-allo-thr(tbu)-oh is primarily used in peptide synthesis. The Fmoc group protects the amino group during chain elongation, preventing unwanted side reactions.

Biology

In biological research, this compound is used to synthesize peptides that can be studied for their biological activity, including enzyme interactions and receptor binding.

Medicine

In medicine, peptides synthesized using this compound can be used to develop new drugs, particularly peptide-based therapeutics that target specific proteins or pathways in diseases.

Industry

In the industrial sector, this compound is used in the large-scale synthesis of peptides for various applications, including pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of Fmoc-d-allo-thr(tbu)-oh involves the protection of the amino group by the Fmoc group. This protection is crucial during peptide synthesis as it prevents the amino group from reacting with other reagents. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid: Similar structure but with a hydroxyl group instead of a tert-butoxy group.

    (2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoic acid: Similar structure but with a methyl group instead of a tert-butoxy group.

Uniqueness

The presence of the tert-butoxy group in Fmoc-d-allo-thr(tbu)-oh provides steric hindrance, which can influence the reactivity and stability of the compound during peptide synthesis. This makes it particularly useful in scenarios where selective protection and deprotection are required.

Properties

IUPAC Name

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOLWEQBVPVDPR-JLTOFOAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449427
Record name O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-allothreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170643-02-4
Record name O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-allothreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-3-tert-Butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU3YJ8UT7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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